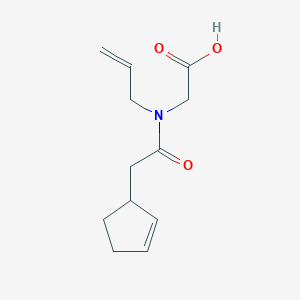
n-Allyl-n-(2-(cyclopent-2-en-1-yl)acetyl)glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Allyl-n-(2-(cyclopent-2-en-1-yl)acetyl)glycine is an organic compound with the molecular formula C12H17NO3 This compound features a unique structure that includes an allyl group, a cyclopent-2-en-1-yl moiety, and a glycine residue
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Allyl-n-(2-(cyclopent-2-en-1-yl)acetyl)glycine typically involves the following steps:
Formation of 2-(cyclopent-2-en-1-yl)acetic acid: This intermediate can be synthesized by reacting cyclopent-2-en-1-one with ethyl acetate in the presence of an acid or base catalyst.
Acylation of Glycine: The 2-(cyclopent-2-en-1-yl)acetic acid is then reacted with glycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the corresponding amide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
n-Allyl-n-(2-(cyclopent-2-en-1-yl)acetyl)glycine can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.
Reduction: The carbonyl group in the acyl moiety can be reduced to an alcohol.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.
Major Products
Oxidation: Epoxides or alcohols.
Reduction: Alcohols.
Substitution: Substituted allyl derivatives.
Scientific Research Applications
n-Allyl-n-(2-(cyclopent-2-en-1-yl)acetyl)glycine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of n-Allyl-n-(2-(cyclopent-2-en-1-yl)acetyl)glycine involves its interaction with specific molecular targets. The allyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The cyclopent-2-en-1-yl moiety may also interact with hydrophobic pockets in proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
- n-Allyl-n-(2-cyclopenten-1-yl)acetamide
- n-Allyl-n-(2-cyclopenten-1-yl)acetylalanine
Uniqueness
n-Allyl-n-(2-(cyclopent-2-en-1-yl)acetyl)glycine is unique due to the presence of both an allyl group and a cyclopent-2-en-1-yl moiety, which confer distinct reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development .
Properties
Molecular Formula |
C12H17NO3 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
2-[(2-cyclopent-2-en-1-ylacetyl)-prop-2-enylamino]acetic acid |
InChI |
InChI=1S/C12H17NO3/c1-2-7-13(9-12(15)16)11(14)8-10-5-3-4-6-10/h2-3,5,10H,1,4,6-9H2,(H,15,16) |
InChI Key |
KJDZTMCGZVLRMM-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN(CC(=O)O)C(=O)CC1CCC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


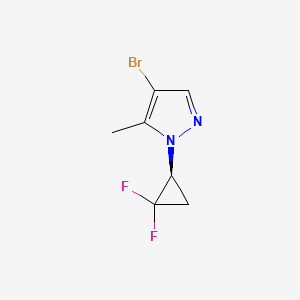
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-ethyl-N-(2-methylprop-2-en-1-yl)acetamide](/img/structure/B14897077.png)

![n-(2-Fluorobenzyl)-1h-benzo[d]imidazol-2-amine](/img/structure/B14897083.png)
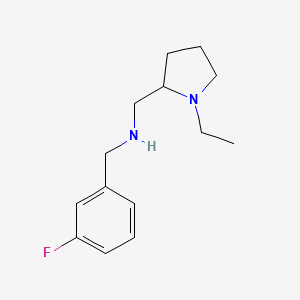
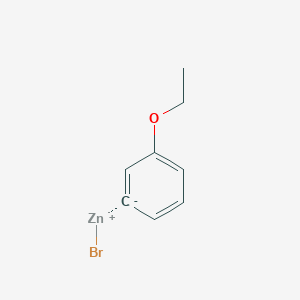
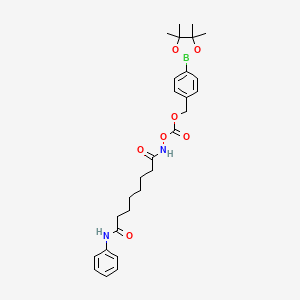



![1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione](/img/structure/B14897134.png)



